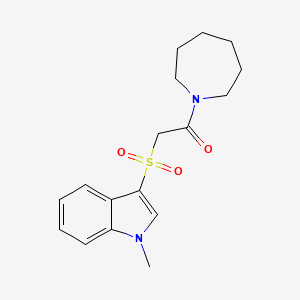

![molecular formula C15H15N5O2 B2435611 N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941972-84-5](/img/structure/B2435611.png)

N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

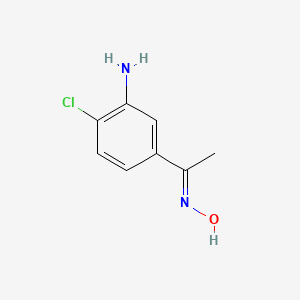

“N-methyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a complex organic compound. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of bicyclic heterocycle . These types of compounds are often of interest in medicinal chemistry due to their potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyridazine core, with various substituents at different positions . The exact structure would depend on the locations and nature of these substituents.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolo[3,4-d]pyridazines can undergo a variety of reactions .Scientific Research Applications

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, indicating potential applications in mitigating oxidative stress-related conditions. The hydrogen bonding in the self-assembly process of these complexes plays a crucial role in their structural integrity and functional properties (Chkirate et al., 2019).

Synthesis of Pyridazinone Derivatives

Research into pyridazinone and its derivatives has uncovered a range of pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This highlights the compound's versatility in drug development and the importance of patents in the pharmaceutical market as a reflection of ongoing research and innovation (Habernickel, 2002).

Novel Pyrazolo[3,4-d]pyrimidines

The preparation of novel pyrazolo[3,4-d]pyrimidines with varying substituents has been explored for their chemical and pharmacological activities. These compounds are expected to possess considerable potential in various therapeutic areas due to their unique structural properties (Al-Afaleq & Abubshait, 2001).

Antibacterial and Antifungal Activities

Some newly synthesized 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline derivatives have been evaluated for their cytotoxic activity against a range of bacterial and fungal strains. These studies provide insights into the potential antimicrobial applications of these compounds, with specific derivatives showing promising efficacy at low concentrations (Le, Pham, & Nguyen, 2018).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety has demonstrated antimicrobial potential, highlighting the importance of structural modifications in enhancing biological activity. These findings support the ongoing research into sulfonamide derivatives for therapeutic applications (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the family of pyrazolopyridines , which have been extensively studied for their diverse biological activities.

Mode of Action

Pyrazolopyridines are known to interact with various biological targets, but the exact interaction of this compound with its potential targets needs further investigation .

Biochemical Pathways

Pyrazolopyridines are known to be involved in a wide range of biological processes , but the specific pathways influenced by this compound are yet to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the compound’s structural similarity to other pyrazolopyridines , it may have similar effects, but specific studies would be needed to confirm this.

Properties

IUPAC Name |

N-methyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-12-8-17-20(11-6-4-3-5-7-11)14(12)15(22)19(18-10)9-13(21)16-2/h3-8H,9H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEMUQULTRFASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)

![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2435534.png)

![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![2-[1-(benzyloxy)-2-methylpropan-2-yl]-6-fluoro-5-nitro-1H-indole](/img/structure/B2435544.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)